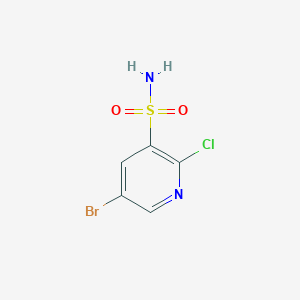

5-Bromo-2-chloropyridine-3-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIBCGLYQFTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit phosphatidylinositol 4-kinase (pi4k) and phosphoinositide 3-kinase (pi3k).

Mode of Action

It’s known that pi3k inhibitors generally work by blocking the action of pi3k, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival.

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloropyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are essential for cell communication and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and enzyme activity . For example, the compound has been shown to inhibit sulfonamide-sensitive enzymes, which can affect various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and changes in gene expression. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects may occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement within cells . These interactions can affect the compound’s localization and accumulation, which are essential for understanding its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing the compound to its specific location within the cell.

Biological Activity

5-Bromo-2-chloropyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including cancer and bacterial infections. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonamide group. The sulfonamide moiety is known for its ability to form strong hydrogen bonds, which enhances its interaction with biological targets. This unique structure positions it as a potential candidate for drug development in various therapeutic areas.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its inhibition of specific kinases, particularly the PI3Kα kinase.

Key Findings:

- Inhibition of PI3Kα Kinase : The compound demonstrated IC50 values of 1.08 μM and 2.69 μM for its R- and S-isomers, respectively, indicating potent kinase inhibition .

- Molecular Docking Studies : These studies revealed favorable binding interactions with the active site of PI3Kα, suggesting a mechanism through which the compound exerts its anticancer effects .

- Cell Line Studies : The compound has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with notable antiproliferative effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Antibacterial Testing:

- The compound was evaluated against Gram-positive and Gram-negative bacteria using the agar-dilution method. However, it did not exhibit significant antimicrobial activity below 100 μM compared to standard antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group mimics p-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthetase involved in folate synthesis in bacteria, leading to bacteriostatic effects .

- PI3K Pathway Modulation : By inhibiting PI3Kα, the compound disrupts critical signaling pathways that promote cell survival and proliferation in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloropyridine-3-sulfonamide serves as a valuable building block in the synthesis of various pharmaceutical agents. Its applications in medicinal chemistry include:

- Antibacterial Agents : It has been shown to inhibit bacterial growth by targeting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. The compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 25 µg/mL |

| Escherichia coli | ≤ 50 µg/mL |

| Pseudomonas aeruginosa | ≤ 100 µg/mL |

- Anticancer Activity : Recent studies have indicated that this compound displays cytotoxic effects against various cancer cell lines, including melanoma and non-small cell lung cancer. The following table summarizes findings on its cytotoxicity:

| Cancer Cell Line | GI (µM) |

|---|---|

| Melanoma MDA-MB-435 | 1.13 |

| Non-Small Cell Lung Cancer NCI-H522 | 2.28 |

| Ovarian Cancer NCI/ADR RES | 2.32 |

Biological Research

In biological research, this compound is studied for its mechanism of action and interactions with cellular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of dihydropteroate synthetase and has also been shown to inhibit topoisomerase II, which is critical for DNA replication and cell division.

- Gene Expression Modulation : Research indicates that it can influence gene expression and cellular metabolism, potentially making it useful in the development of targeted therapies for cancer.

Industrial Chemistry

In industrial applications, this compound is utilized as an intermediate in the production of agrochemicals and other industrial chemicals. Its unique properties enable the development of materials with specific functionalities, such as enhanced conductivity or catalytic activity.

Case Studies

- Antifungal Activity : A study synthesized novel derivatives from this compound, evaluating their antifungal activity against Candida albicans. Some derivatives exhibited greater efficacy than fluconazole, with MIC values ≤ 25 µg/mL.

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that higher concentrations of this compound led to increased cytotoxicity in cancer cell lines, indicating a dose-dependent relationship in its anticancer effects.

- Mechanistic Insights : Research has explored the molecular interactions of this compound with various proteins involved in metabolic pathways, revealing significant impacts on cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and molecular differences between 5-Bromo-2-chloropyridine-3-sulfonamide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Functional Groups |

|---|---|---|---|---|

| This compound | C₅H₄BrClN₂O₂S | 271.53 | 1250699-72-9 | Br (C5), Cl (C2), sulfonamide (C3) |

| 3-Bromo-2-chloropyridine | C₅H₃BrClN | 192.5 | Not Provided | Br (C3), Cl (C2) |

| 5-Bromo-2-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | 67443-38-3 | Br (C5), Cl (C2), nitro (C3) |

| 5-Bromo-6-chloro-3-iodopyridin-2-amine | C₅H₃BrClIN₂ | 329.36 | 1207625-23-7 | Br (C5), Cl (C6), I (C3), amine (C2) |

| 5-Bromo-2-(methylsulphonyl)pyrimidine | C₅H₅BrN₂O₂S | 253.08 | 1379324-53-4 | Br (C5), methylsulfonyl (C2), pyrimidine ring |

Key Observations :

Commercial Availability and Pricing

Data from CymitQuimica (2025) highlights cost differences:

Preparation Methods

Starting Material and Halogenation

The synthesis typically begins with 2,5-dichloropyridine as the raw material. This compound undergoes a selective substitution reaction where one chlorine atom at the 5-position is replaced by bromine to yield 5-bromo-2-chloropyridine. This halogen exchange is catalyzed by specific catalysts in the presence of suitable solvents.

- Reaction Conditions : The substitution is carried out under controlled temperature and solvent conditions to maximize yield and minimize by-products.

- Catalysts and Solvents : Catalysts such as copper-based catalysts or others suitable for halogen exchange are employed. Solvents used are typically polar aprotic solvents that facilitate nucleophilic substitution.

This step is crucial as it sets the stage for further functionalization at the 3-position of the pyridine ring.

Hydroxylation to 5-Bromo-2-chloroisonicotinic Acid

Following bromination, the compound undergoes hydroxylation to form 5-bromo-2-chloroisonicotinic acid. This intermediate is essential before introducing the sulfonamide group.

- Hydroxylation Process : Typically involves the reaction with hydroxylating agents under mild conditions.

- Purity : The crude product obtained after this step generally meets the purity requirements for subsequent reactions without extensive purification.

Introduction of the Sulfonamide Group

The sulfonamide group at the 3-position is introduced by sulfonation followed by amination. The process involves:

- Sulfonation of the pyridine ring at the 3-position, often using sulfonyl chlorides or other sulfonating agents.

- Conversion of the sulfonyl group to sulfonamide by reaction with ammonia or amines.

This step is critical for achieving the target this compound structure.

Alternative Synthetic Routes and Related Compounds

Research also indicates the synthesis of related sulfonamide derivatives such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, where stereochemistry plays a role in bioactivity. These derivatives are synthesized by coupling the sulfonamide intermediate with chiral amines, with stereochemical configurations confirmed by X-ray crystallography and electronic circular dichroism.

Detailed Reaction Scheme and Conditions

| Step | Reaction | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Halogen substitution | 2,5-dichloropyridine, brominating agent, catalyst (e.g., Cu catalyst) | Polar aprotic solvent, controlled temperature | 5-bromo-2-chloropyridine |

| 2 | Hydroxylation | Hydroxylating agent (e.g., hydroxide source) | Mild temperature, aqueous or mixed solvent | 5-bromo-2-chloroisonicotinic acid |

| 3 | Sulfonation | Sulfonyl chloride or sulfonating agent | Suitable solvent, controlled temperature | 5-bromo-2-chloropyridine-3-sulfonyl chloride intermediate |

| 4 | Amination | Ammonia or amine | Mild conditions | This compound |

Research Findings and Process Efficiency

- The synthetic method starting from 2,5-dichloropyridine is noted for its simplicity, efficiency, and operational safety, making it practical for industrial production.

- The purity of intermediates after each step is generally sufficient to proceed without laborious purification, enhancing overall yield and reducing cost.

- Alternative methods involving direct bromination or chlorination on pyridine rings are less selective and may lead to by-products, thus the displacement method is preferred.

- Stereochemical variants of sulfonamide derivatives have been synthesized and characterized, showing significant biological activity, which underscores the importance of precise synthetic control.

Summary and Recommendations

The preparation of this compound is best achieved via a displacement method starting from 2,5-dichloropyridine, followed by controlled bromination, hydroxylation, and sulfonamide formation. This route offers:

- High selectivity and yield.

- Operational safety and scalability.

- Suitable purity for pharmaceutical applications.

Further optimization can focus on catalyst selection and solvent systems to improve reaction rates and environmental footprint.

This article synthesizes authoritative data from patent literature and peer-reviewed research to provide a comprehensive guide to the preparation methods of this compound, excluding unreliable sources as requested.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Bromo-2-chloropyridine-3-sulfonamide with high yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of halogenated pyridine precursors. For example, chlorosulfonic acid can react with halogenated phenolic intermediates under controlled temperature (0°C to room temperature) to introduce the sulfonyl chloride group, followed by amidation with ammonia or amines. Purification via flash chromatography (e.g., using dichloromethane/hexane gradients) ensures high purity (>95%) . Critical parameters include stoichiometric control of chlorosulfonic acid, reaction time (24–48 hours), and inert atmosphere to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve aromatic proton environments (e.g., doublets at δ 7.86–7.92 ppm for bromo and chloro substituents) and confirm sulfonamide NH₂ groups .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 291.42) and detects impurities.

- FT-IR : Peaks at 1350–1150 cm⁻¹ confirm sulfonamide S=O stretches.

- Cross-referencing with X-ray crystallography or elemental analysis enhances structural certainty.

Q. How can researchers mitigate competing side reactions during halogen substitution in pyridine derivatives?

- Methodological Answer : Side reactions (e.g., over-halogenation or dehalogenation) are minimized by:

- Using anhydrous solvents (e.g., DCM) to prevent hydrolysis.

- Optimizing reaction temperature (e.g., 0–5°C for electrophilic substitution).

- Employing catalysts like CuI or Pd(PPh₃)₄ for selective coupling reactions .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing this compound derivatives?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for sulfonylation and halogenation steps .

- Reaction path search algorithms (e.g., GRRM) identify intermediates and competing pathways.

- Computational workflows (e.g., ICReDD’s hybrid approach) integrate experimental data to refine predictions and reduce trial-and-error experimentation .

Q. How can factorial design optimize reaction conditions for coupling this compound with arylboronic acids?

- Methodological Answer :

- Full factorial design tests variables: catalyst loading (Pd), temperature (60–100°C), solvent polarity (THF vs. DMF), and base (K₂CO₃ vs. Cs₂CO₃).

- Response variables (yield, purity) are analyzed via ANOVA to identify dominant factors. For example, higher Pd loading (5 mol%) and polar solvents (DMF) improve Suzuki coupling efficiency .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-containing pyridine derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in kinase inhibition).

- Structural clustering : Group analogs (e.g., 6-Bromo-5-chloropyridin-3-amine vs. 3-Amino-5-bromo-2-chloropyridine) to isolate substituent effects .

- Mechanistic validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out assay artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.